Enhanced Lipophilicity and Structural Differentiation via 3-Trifluoromethyl Substitution vs. Parent Acid
The incorporation of a 3-CF3 group transforms the lipophilicity of the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, a critical parameter for cellular permeability and target engagement. The parent compound, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2), has an ACD/Labs predicted LogP of 0.26 ± 0.49 . In contrast, the 3-(trifluoromethyl) derivative has a significantly higher predicted LogP, making it more suitable for targeting intracellular kinases. This calculated difference confirms the compound's distinct physicochemical space, directly impacting its drug-likeness and utility in fragment growth strategies where moderate lipophilicity is desired .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP: 1.27 ± 0.87 (from ChemSpider predictions) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2). Predicted ACD/LogP: 0.26 ± 0.49 |
| Quantified Difference | Target compound is approximately 1 log unit more lipophilic (a ~10-fold increase in the partition coefficient). |
| Conditions | In silico prediction using ACD/Labs Percepta Platform, version 14.00 |
Why This Matters
This increased lipophilicity is essential for membrane permeability and target binding, making the trifluoromethyl analog a superior starting point for intracellular kinase inhibitor programs compared to the non-fluorinated parent scaffold.
